molecular formula C12H11NO2S B1406724 2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester CAS No. 39100-76-0

2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

Cat. No. B1406724
CAS RN: 39100-76-0
M. Wt: 233.29 g/mol
InChI Key: XVJIBQRZUOONPX-UHFFFAOYSA-N
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Description

2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, also known as MIT, is a chemical compound that is widely used in various industries, including cosmetics, personal care, and industrial applications. MIT is a preservative that is added to many products to prevent the growth of bacteria, fungi, and other microorganisms.

Scientific Research Applications

Reduction Studies on Catalysts

  • In Situ Studies on Methyl Benzoate and Benzoic Acid: A study investigated the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst under hydrogen, using an infrared spectroscopic flow reactor. This research is relevant for understanding the surface interactions and reduction processes of similar compounds (King & Strojny, 1982).

Synthesis and Characterization

  • Positional Isomers of Thienopyrimidinones: Research on the condensation of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids provides insights into the synthesis of isomeric compounds related to 2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (Kucherenko, Zadorozhny & Kovtunenko, 2008).
  • Synthesis of 2-(5-Arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic Acids: This study highlights the synthesis of novel compounds, including characterization through various spectroscopic techniques. It contributes to the broader understanding of the synthesis and properties of related compounds (Božić et al., 2017).

Application in Polymer Science

  • Hyperbranched Aromatic Polyimides: A study on the preparation of hyperbranched aromatic polyimides using polyamic acid methyl ester precursors can be relevant for understanding the use of similar ester compounds in polymer science (Yamanaka, Jikei & Kakimoto, 2000).

Biological Activity and Pharmacological Applications

  • New Isothiazole Derivatives: Research on the synthesis and biological investigation of amide and ester derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid offers insights into the biological activity of compounds structurally related to this compound (Regiec et al., 2006).

Miscellaneous Applications

  • Synthesis of Various Heterocyclic Compounds: Research on the treatment of various isocyanates with amines, leading to the formation of compounds including benzoic acid methyl ester derivatives, can be useful for understanding the chemical behavior and potential applications of similar compounds (Peet, 1987).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

methyl 2-(3-methyl-1,2-thiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-5-3-4-6-10(9)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJIBQRZUOONPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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